Cas no 2364585-20-4 (5-(2,6-Difluoro-4-methoxyphenyl)oxazole)
5-(2,6-Difluoro-4-methoxyphenyl)oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(2,6-Difluoro-4-methoxyphenyl)oxazole
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- MDL: MFCD32631825
- Inchi: 1S/C10H7F2NO2/c1-14-6-2-7(11)10(8(12)3-6)9-4-13-5-15-9/h2-5H,1H3
- InChI Key: XSIBFPABIAVVAD-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1C1=CN=CO1)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 206
- XLogP3: 2.2
- Topological Polar Surface Area: 35.3
5-(2,6-Difluoro-4-methoxyphenyl)oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559692-250 mg |
5-(2,6-Difluoro-4-methoxyphenyl)oxazole; . |
2364585-20-4 | 250MG |
€296.50 | 2023-04-13 | ||
| abcr | AB559692-500 mg |
5-(2,6-Difluoro-4-methoxyphenyl)oxazole; . |
2364585-20-4 | 500MG |
€490.40 | 2023-04-13 | ||
| abcr | AB559692-1 g |
5-(2,6-Difluoro-4-methoxyphenyl)oxazole; . |
2364585-20-4 | 1g |
€666.90 | 2023-04-13 | ||
| abcr | AB559692-250mg |
5-(2,6-Difluoro-4-methoxyphenyl)oxazole; . |
2364585-20-4 | 250mg |
€344.20 | 2025-02-15 | ||
| abcr | AB559692-500mg |
5-(2,6-Difluoro-4-methoxyphenyl)oxazole; . |
2364585-20-4 | 500mg |
€469.10 | 2025-02-15 | ||
| abcr | AB559692-1g |
5-(2,6-Difluoro-4-methoxyphenyl)oxazole; . |
2364585-20-4 | 1g |
€636.50 | 2025-02-15 | ||
| Aaron | AR021QPX-250mg |
5-(2,6-Difluoro-4-methoxyphenyl)oxazole |
2364585-20-4 | 250mg |
$466.00 | 2023-12-14 | ||
| Aaron | AR021QPX-500mg |
5-(2,6-Difluoro-4-methoxyphenyl)oxazole |
2364585-20-4 | 95% | 500mg |
$523.00 | 2025-02-13 | |
| abcr | AB559692-5g |
5-(2,6-Difluoro-4-methoxyphenyl)oxazole; . |
2364585-20-4 | 5g |
€2135.20 | 2025-02-15 | ||
| Aaron | AR021QPX-1g |
5-(2,6-Difluoro-4-methoxyphenyl)oxazole |
2364585-20-4 | 95% | 1g |
$696.00 | 2025-02-13 |
5-(2,6-Difluoro-4-methoxyphenyl)oxazole Suppliers
5-(2,6-Difluoro-4-methoxyphenyl)oxazole Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 5-(2,6-Difluoro-4-methoxyphenyl)oxazole
5-(2,6-Difluoro-4-methoxyphenyl)oxazole: A Comprehensive Overview of CAS No. 2364585-20-4
5-(2,6-Difluoro-4-methoxyphenyl)oxazole (CAS No. 2364585-20-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of difluoro and methoxy substituents on the phenyl ring imparts distinct chemical and biological characteristics, making it a valuable candidate for various research endeavors.
The molecular formula of 5-(2,6-difluoro-4-methoxyphenyl)oxazole is C11H8F2NO2, with a molecular weight of approximately 218.18 g/mol. The compound's structure consists of a central oxazole ring fused to a substituted phenyl group, which includes two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position. These functional groups contribute to the compound's hydrophobicity and electronic properties, influencing its interactions with biological targets.
In recent years, 5-(2,6-difluoro-4-methoxyphenyl)oxazole has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, research has shown that this compound exhibits potent inhibitory effects on certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 5-(2,6-difluoro-4-methoxyphenyl)oxazole demonstrated significant inhibition of protein kinase B (Akt), a key regulator of cell survival and proliferation. The researchers found that the compound effectively reduced Akt phosphorylation in cancer cell lines, leading to decreased cell viability and increased apoptosis. This finding suggests that 5-(2,6-difluoro-4-methoxyphenyl)oxazole could be a promising candidate for the development of novel anticancer agents.
Beyond its anticancer potential, 5-(2,6-difluoro-4-methoxyphenyl)oxazole has also shown promise in other therapeutic areas. For example, a study published in the European Journal of Medicinal Chemistry in 2020 investigated the compound's anti-inflammatory properties. The results indicated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This anti-inflammatory activity makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The pharmacokinetic properties of 5-(2,6-difluoro-4-methoxyphenyl)oxazole have also been evaluated to assess its suitability as a drug candidate. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound demonstrates good oral bioavailability and plasma stability, which are essential characteristics for effective drug delivery. Additionally, it shows low toxicity in preclinical models, further supporting its potential for clinical development.
In terms of synthetic methods, several approaches have been reported for the preparation of 5-(2,6-difluoro-4-methoxyphenyl)oxazole. One common method involves the cyclization of an appropriate N-substituted amide with an electrophilic reagent such as chloroacetyl chloride or bromoacetyl bromide. The resulting intermediate is then treated with a base to form the oxazole ring. Another approach involves the reaction of a substituted benzaldehyde with an α-amino acid ester under mild conditions to form the desired oxazole derivative.
The structural versatility of 5-(2,6-difluoro-4-methoxyphenyl)oxazole allows for further modifications to optimize its pharmacological properties. For instance, substituents can be introduced at different positions on the phenyl ring or on the oxazole ring to enhance binding affinity or improve metabolic stability. These structural modifications can be guided by computational methods such as molecular docking and molecular dynamics simulations to predict their impact on biological activity.
In conclusion, 5-(2,6-difluoro-4-methoxyphenyl)oxazole (CAS No. 2364585-20-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive lead molecule for the development of novel therapeutic agents targeting cancer, inflammation, and other diseases. Ongoing research continues to explore its full potential and refine its utility in clinical settings.
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